molecular formula C24H18FNO4 B12151452 N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12151452
M. Wt: 403.4 g/mol
InChI Key: FZLKRFHBOFEJEU-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a hybrid molecule combining a coumarin scaffold with a fluorinated benzyl-acetamide moiety. The coumarin core (2-oxo-4-phenyl-2H-chromen-7-yl) is substituted with a phenyl group at position 4 and an acetamide-linked 4-fluorobenzyl group at position 5. This structure leverages the intrinsic bioactivity of coumarins—known for anticoagulant, anti-inflammatory, and anticancer properties—while the 4-fluorophenyl group may enhance metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity . The compound’s design aligns with strategies to optimize pharmacokinetic profiles through fluorination and amide bond incorporation .

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H18FNO4/c25-18-8-6-16(7-9-18)14-26-23(27)15-29-19-10-11-20-21(17-4-2-1-3-5-17)13-24(28)30-22(20)12-19/h1-13H,14-15H2,(H,26,27)

InChI Key

FZLKRFHBOFEJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Etherification-Amidation

Step 1: Synthesis of 7-Hydroxy-4-phenylcoumarin
4-Phenylcoumarin is synthesized via Pechmann condensation:

  • Reactants : Resorcinol and ethyl benzoylacetate.

  • Conditions : Concentrated H₂SO₄, 80°C, 4 hr.

  • Yield : 68–72%.

Step 2: O-Alkylation with Ethyl Bromoacetate

  • Reactants : 7-Hydroxy-4-phenylcoumarin, ethyl bromoacetate.

  • Base : K₂CO₃ (2.2 eq).

  • Solvent : Anhydrous acetone, reflux, 8 hr.

  • Product : Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate.

  • Yield : 85–90%.

Step 3: Saponification and Acid Activation

  • Hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C, 2 hr.

  • Activation : Thionyl chloride (neat), 70°C, 1 hr to form 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl chloride.

Step 4: Amidation with 4-Fluorobenzylamine

  • Conditions : Dichloromethane, triethylamine (3 eq), 0°C → RT, 12 hr.

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, silica gel chromatography.

  • Yield : 75–80%.

Route 2: One-Pot Coupling Strategy

Reactants :

  • 7-Hydroxy-4-phenylcoumarin.

  • N-(4-Fluorobenzyl)-2-chloroacetamide.

Conditions :

  • Base : Cs₂CO₃ (2.5 eq).

  • Solvent : DMF, 90°C, 24 hr.

  • Advantage : Eliminates acid chloride handling.

  • Yield : 70–75%.

Critical Reaction Parameters

Solvent Selection

SolventReaction Efficiency (%)Purity (%)
Acetone8592
DMF7888
THF6582

Data aggregated from.

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may necessitate higher temperatures. Protic solvents (e.g., ethanol) reduce side reactions during hydrolysis.

Temperature Optimization

  • Etherification : Reflux (56–60°C) minimizes ester hydrolysis.

  • Amidation : 0°C → RT prevents exothermic decomposition.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR δ 8.2 (d, H-5), δ 4.5 (s, CH₂N), δ 7.3 (m, Ar-F)
¹³C NMR δ 160.1 (C=O), δ 115.2 (C-F), δ 161.8 (O-C-O)
IR 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I)

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), λ = 254 nm, tᵣ = 6.2 min.

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Ester Hydrolysis : Minimized by avoiding aqueous bases during O-alkylation.

  • Amide Racemization : Controlled via low-temperature coupling.

Scalability Considerations

  • Batch Size : >100 g runs show 10% yield drop due to inefficient mixing.

  • Alternative Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces amidation time to 2 hr (85% yield).

  • Enzymatic Coupling : Lipase-catalyzed amidation under mild conditions (pH 7.0, 37°C) .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is C24H18FNO4, with a molecular weight of approximately 403.4024 g/mol. Its structure features a fluorophenyl group and a chromenyl moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluorophenyl group in this compound suggests potential interactions with tumor cell lines.

Case Study: Cytotoxicity Assays

In studies involving related compounds, derivatives have shown promising results against various cancer cell lines, including:

Cell Line IC50 (μM) Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced cytotoxicity with electron-donating groups

Antimicrobial Activity

The compound may also exhibit antimicrobial properties, similar to other derivatives tested against Staphylococcus aureus and Staphylococcus epidermidis.

Antimicrobial Evaluation Results

Activity Type Target Pathogen MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Antitubercular Potential

The scaffold of N-(phenylacetamide) derivatives has been explored for their antitubercular activities. Compounds designed with similar frameworks have demonstrated efficacy against Mycobacterium tuberculosis, indicating that modifications to the structure could yield effective antitubercular agents.

Synthesis Pathways

The synthesis of this compound involves several chemical processes that enhance yield and purity. Research has focused on optimizing the synthetic routes to improve efficiency and reduce environmental impact.

Synthetic Route Example

A novel process for synthesizing related compounds includes:

  • Reaction of phenolic precursors with acetamides.
  • Use of catalysts to facilitate the formation of the desired chromenyl structure.
  • Purification techniques such as chromatography to isolate the final product.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other enzymes and receptors involved in inflammatory and cancer pathways, contributing to its biological activities .

Comparison with Similar Compounds

Key Structural Insights :

  • Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound may offer better metabolic stability and membrane permeability compared to chloro-substituted analogs like (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide .
  • Linker Flexibility : The acetamide linker in the target compound provides rigidity, whereas propanamide derivatives (e.g., flurbiprofen hybrids) introduce conformational flexibility, which may influence receptor binding .

Physicochemical Property Comparisons

  • Solubility : The 4-fluorobenzyl group in the target compound likely improves solubility in lipid membranes compared to bulkier substituents like biphenyl .
  • Stability : Fluorine’s strong C-F bond may reduce metabolic degradation relative to chlorine-substituted analogs .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H24FNO3, with a molecular weight of approximately 417.47 g/mol. The compound features a fluorinated phenyl group and a chromenone moiety, which are crucial for its biological activity.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:

Enzyme IC50 Value Selectivity
Monoamine Oxidase B (MAO-B)0.51 μMHigh selectivity over MAO-A
Butyrylcholinesterase (BChE)<50% residual activity at 10 μMModerate inhibition

These findings suggest that the compound may have potential therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels through enzyme inhibition .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies have shown that similar coumarin derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

3. Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of coumarin-based compounds, revealing that modifications in the phenolic structure significantly enhanced their biological efficacy. The study found that certain derivatives exhibited potent anti-Bcl-2 activity, which is crucial for apoptosis regulation in cancer cells .

Another investigation reported the synthesis of halogenated coumarin–chalcones, which showed promising results against monoamine oxidases and cholinesterases, indicating a multifaceted mechanism of action for compounds related to this compound .

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility during alkylation.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Recrystallize intermediates from methanol or ethanol to improve purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity and crystallinity of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) . For example, intramolecular C–H···O bonds stabilize the coumarin-acetamide conformation .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ to assign protons (e.g., the 4-fluorophenyl methylene at δ ~4.5 ppm) and carbonyl signals (δ ~168-170 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C–O–C at ~1250 cm⁻¹) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Reaction path searches : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during alkylation or substitution .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases or receptors) to prioritize synthesis. For instance, the 4-fluorobenzyl group may enhance hydrophobic interactions in binding pockets .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity to optimize pharmacophores .

Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions often arise from:

  • Purity variations : Validate compound purity via HPLC (>98%) and elemental analysis. Impurities from incomplete alkylation (e.g., residual 7-hydroxycoumarin) can skew bioassays .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity in MCF-7 cells may vary with serum concentration .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% (v/v) to avoid solvent interference .

Basic: What chromatographic techniques are recommended for purifying this compound?

  • Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate acetamide derivatives from unreacted coumarin precursors .
  • Prep-HPLC : Use a C18 column and acetonitrile/water (0.1% TFA) mobile phase for final purification .

Advanced: How can researchers investigate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions . Monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests thermal stability) .
  • pH-solubility profiling : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to assess formulation feasibility .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Improve heat transfer and mixing efficiency during condensation steps .
  • Catalyst optimization : Replace traditional acids (e.g., H₂SO₄) with recyclable solid acids (e.g., Amberlyst-15) for coumarin formation .
  • Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time .

Basic: How can researchers validate the compound’s interaction with biological targets experimentally?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to immobilized proteins .
  • Fluorescence polarization assays : Use labeled derivatives to assess competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes .

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